1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine is a bicyclic compound that has been extensively researched in the field of medicinal chemistry. This compound is known for its potential therapeutic properties and has been studied for its ability to interact with various biological targets.
Applications De Recherche Scientifique
Pharmacological Interest
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include “1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine”, possess an array of pharmacological activities and are of growing pharmaceutical interest .
Antidepressants
Compounds containing the DBO ring system are found in many physiologically active compounds, including antidepressants .
Analgesics
DBO derivatives are also used in the development of analgesics .
Calcium Channel Antagonists
DBO derivatives have been found to act as calcium channel antagonists .
HIV-1 Reverse Transcriptase Inhibitor
Some DBO derivatives have been found to act as non-nucleoside HIV-1 reverse transcriptase inhibitors .
Lachrymatory Agent
DBO derivatives have also been used in the development of lachrymatory agents .
Synthetic Method Development
A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, one of the rare classes of benzoxazepine derivatives, by reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine (dbo) derivatives, have been found to interact with a variety of targets, including antidepressants , analgesics , calcium channel antagonists , histamine H4 receptor agonists , non-nucleoside HIV-1 reverse transcriptase inhibitors , and lachrymatory agents .
Mode of Action
For instance, DBO derivatives are known to interact with their targets through various mechanisms, including cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequence .
Propriétés
IUPAC Name |
1-benzyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-13(5-3-1)11-17-8-9-18-12-14-10-16-7-6-15(14)17/h1-5,14-16H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFXCXOHYWGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(CCOC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.